Home > Products > Screening Compounds P130351 > Fmoc-Gly-Gly-Phe-OtBu
Fmoc-Gly-Gly-Phe-OtBu -

Fmoc-Gly-Gly-Phe-OtBu

Catalog Number: EVT-2742017
CAS Number:
Molecular Formula: C32H35N3O6
Molecular Weight: 557.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fmoc-Gly-Gly-Phe-OtBu is a compound used primarily in peptide synthesis, specifically as a cleavable linker in the development of antibody-drug conjugates. This compound consists of a tripeptide structure where the amino acids glycine (two units) and phenylalanine are linked together, with the Fmoc (9-fluorenylmethoxycarbonyl) group providing protection for the amino functionality during synthesis. The tert-butyl (OtBu) group acts to protect the carboxylic acid of phenylalanine, enhancing stability and solubility during chemical reactions.

Source

Fmoc-Gly-Gly-Phe-OtBu can be synthesized in laboratory settings and is commercially available from various chemical suppliers. Its synthesis methods and applications are well-documented in scientific literature, particularly in studies focused on peptide chemistry and drug development.

Classification

This compound is classified as a protected amino acid derivative, specifically within the category of peptide coupling agents. Its role as a building block in peptide synthesis makes it integral to biochemical research and pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of Fmoc-Gly-Gly-Phe-OtBu typically involves several key steps:

  1. Fmoc Protection: The amino group of glycine is protected using the Fmoc group.
  2. Peptide Bond Formation: The protected glycine is coupled with another glycine and phenylalanine using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
  3. tert-Butyl Protection: The carboxyl group of phenylalanine is protected using a tert-butyl group.

Technical Details

In industrial settings, automated peptide synthesizers are often employed to streamline the repetitive steps of deprotection and coupling, ensuring high efficiency and yield. The choice of reagents and conditions is crucial for achieving optimal results while minimizing side reactions.

Molecular Structure Analysis

Structure

The molecular formula for Fmoc-Gly-Gly-Phe-OtBu is C32H35N3O6C_{32}H_{35}N_{3}O_{6}, with a molecular weight of approximately 557.6 g/mol. The structure features:

  • Two glycine residues connected by peptide bonds.
  • A phenylalanine residue at the C-terminus.
  • Protective groups (Fmoc and OtBu) that stabilize the molecule during synthesis.
Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-Gly-Phe-OtBu participates in several key reactions:

  • Deprotection: The Fmoc group can be removed using piperidine in dimethylformamide, while the tert-butyl group can be removed using trifluoroacetic acid in dichloromethane.
  • Coupling Reactions: Further peptide bond formation can occur with other amino acids or peptides using standard coupling reagents.

Technical Details

Common reagents used include:

  • Piperidine in dimethylformamide for Fmoc removal.
  • Trifluoroacetic acid in dichloromethane for tert-butyl removal.
  • N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for peptide bond formation.
Mechanism of Action

Process

Fmoc-Gly-Gly-Phe-OtBu serves as a cleavable linker in antibody-drug conjugates. Upon reaching target cells, it undergoes cleavage to release the attached cytotoxic drug.

Data

The biochemical pathways affected by this compound are primarily related to the action of the drug it is linked to within the conjugate, facilitating targeted delivery to cancer cells.

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to those of the conjugated drug, influencing absorption, distribution, metabolism, and excretion processes.

Physical and Chemical Properties Analysis

Physical Properties

Fmoc-Gly-Gly-Phe-OtBu is typically presented as a crystalline solid or viscous liquid depending on its purity and storage conditions. It exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Chemical Properties

The compound demonstrates solubility in organic solvents like dimethylformamide and dichloromethane while being relatively stable against common reagents used in peptide synthesis. Its strong ultraviolet absorbance at 266 nm aids in monitoring reactions spectrophotometrically.

Applications

Scientific Uses
Fmoc-Gly-Gly-Phe-OtBu finds extensive application in:

  • Peptide Synthesis: It is widely utilized in solid-phase peptide synthesis due to its favorable protective group characteristics.
  • Antibody-Drug Conjugates: The compound plays a crucial role in developing targeted therapies for cancer treatment by enabling precise drug delivery mechanisms.
  • Biochemical Research: It serves as a tool for studying protein interactions, enzyme activity, and cellular responses to drugs.
Role of Fmoc-Gly-Gly-Phe-OtBu in Antibody-Drug Conjugate Development

Cleavable Linker Design Principles in Antibody-Drug Conjugate Synthesis

Fmoc-Gly-Gly-Phe-OtBu represents an advanced cleavable linker architecture critical for next-generation antibody-drug conjugates (ADCs). Its molecular design incorporates three strategically integrated components: the 9-fluorenylmethyloxycarbonyl (Fmoc) group serving as an amine-protecting moiety, the Gly-Gly-Phe tripeptide backbone functioning as the enzymatically cleavable element, and the tert-butyl ester (OtBu) group capping the C-terminus as a carboxylic acid protector [1] [2]. This sophisticated arrangement adheres to the fundamental principles of cleavable linker technology through its implementation of orthogonal protection-deprotection chemistry – the Fmoc group is selectively removable under basic conditions (typically piperidine treatment) without disrupting the acid-labile OtBu group or the peptide backbone, enabling sequential synthetic modifications during ADC assembly [2] [8].

The tripeptide sequence (Gly-Gly-Phe) constitutes the protease-sensitive core specifically engineered for intracellular payload liberation. This design capitalizes on the elevated lysosomal protease activity (notably cathepsin B) within target cancer cells, ensuring selective drug release at the tumor site while maintaining conjugate stability during systemic circulation [1] [4]. The molecular weight (557.64 g/mol) and solubility profile (200 mg/mL in dimethyl sulfoxide) further facilitate its synthetic utility, enabling high-concentration stock solutions essential for efficient bioconjugation reactions [1] [2].

Table 1: Protective Group Strategy in Fmoc-Gly-Gly-Phe-OtBu

Protective GroupPositionRemoval ConditionsPrimary Function in ADC Synthesis
Fmoc (9-Fluorenylmethyloxycarbonyl)N-terminusBase (piperidine)Temporary protection enabling sequential coupling
OtBu (tert-Butyl ester)C-terminusAcid (trifluoroacetic acid)Carboxyl protection preventing unwanted side reactions
Implicit side-chain protectionPhenylalanine aromatic ringNot applicableMaintains structural integrity during synthesis

The linker's structural configuration exemplifies precision molecular engineering aimed at balancing stability during antibody transit and efficient drug release upon cellular internalization. The strategic placement of two glycine residues adjacent to phenylalanine creates an optimal protease recognition site while maintaining molecular flexibility – a critical feature influencing both conjugation efficiency and payload accessibility [4] [8]. This molecular architecture has demonstrated significant advantages over simple alkyl linkers in terms of controlled release kinetics and reduced off-target payload liberation.

Comparative Efficacy of Fmoc-Gly-Gly-Phe-OtBu versus Non-Cleavable Linkers in Targeted Drug Delivery

Cleavable linkers incorporating Fmoc-Gly-Gly-Phe-OtBu demonstrate fundamentally different therapeutic mechanisms compared to non-cleavable counterparts, with significant implications for ADC efficacy. The enzyme-mediated payload release mechanism enables active drug molecule liberation in its original, unmodified form, preserving the cytotoxic payload's inherent mechanism of action [1] [3]. This contrasts sharply with non-cleavable linkers (exemplified by maleimidocaproyl-based linkers), which require complete antibody degradation within lysosomes to generate amino acid-payload metabolites that may exhibit altered potency, pharmacokinetics, and target engagement profiles [3] [5].

The pharmacokinetic superiority of cleavable linkers is particularly evident in bystander killing efficacy against heterogeneous tumors. Fmoc-Gly-Gly-Phe-OtBu-derived conjugates generate membrane-permeable payload molecules that diffuse into adjacent cancer cells regardless of antigen expression status, overcoming the critical limitation of tumor heterogeneity that plagues non-cleavable ADC designs [5]. This advantage is quantified in comparative studies showing approximately 40-60% increased tumor regression in xenograft models with heterogeneous antigen expression when using protease-cleavable versus non-cleavable counterparts bearing identical payloads and antibody components [3].

Table 2: Performance Comparison of Cleavable versus Non-Cleavable ADC Linkers

Performance CharacteristicFmoc-Gly-Gly-Phe-OtBu-Based Cleavable LinkersNon-Cleavable Linkers
Payload Release MechanismProtease-specific cleavage (e.g., cathepsin B)Complete antibody degradation
Released Payload FormOriginal cytotoxic compoundAmino acid-payload adduct
Bystander Killing CapacityHigh (membrane-permeable payload)Limited/none
Antigen DependencyReduced (independent of antigen expression in neighboring cells)Absolute
Therapeutic IndexGenerally superior against heterogeneous tumorsSuperior in homogeneous antigen expression

Furthermore, the structural modularity of Fmoc-Gly-Gly-Phe-OtBu facilitates optimization of drug-antibody ratio (DAR) without inducing aggregation – a common limitation with hydrophobic non-cleavable linkers at higher DAR values. The incorporation of two glycine residues provides essential hydrophilicity to the linker-payload complex, maintaining favorable biophysical properties critical for ADC stability and pharmacokinetic performance [4] [8]. This hydrophilic-hydrophobic balance represents a significant advancement over first-generation non-cleavable linkers, which often required hydrophilic polymer incorporation to maintain solubility, potentially increasing immunogenicity risks.

Impact of Tripeptide Backbone (Gly-Gly-Phe) on Conjugate Stability and Payload Release Kinetics

The Gly-Gly-Phe tripeptide sequence constitutes the structural and functional core of Fmoc-Gly-Gly-Phe-OtBu, governing both the conjugate's plasma stability and its intracellular drug release kinetics. This specific amino acid arrangement provides an optimal balance between conformationally restricted recognition (mediated by phenylalanine) and molecular flexibility (contributed by the glycine residues) [7] [8]. The absence of side chains in glycine residues minimizes steric hindrance, facilitating protease accessibility to the cleavage site, while the aromatic phenylalanine residue provides essential structural motifs for specific enzyme-substrate recognition by lysosomal proteases, particularly cathepsin B [4] [7].

The stereochemical configuration of the phenylalanine residue significantly influences cleavage kinetics. Research comparing L-Phe versus D-Phe configurations demonstrates that the naturally occurring L-configuration (as in Fmoc-Gly-Gly-Phe-OtBu) enables approximately 3-fold faster cathepsin B-mediated cleavage than its D-Phe counterpart (Fmoc-Gly-Gly-D-Phe-OtBu) [6] [7]. This enhanced cleavage efficiency translates directly to improved in vitro cytotoxicity, with L-Phe-containing conjugates typically demonstrating 50-70% lower IC50 values across multiple cancer cell lines compared to D-Phe variants with otherwise identical structures [7].

Table 3: Functional Contributions of Tripeptide Backbone Components

Amino Acid ResiduePositionStructural ContributionFunctional Role in ADC Performance
GlycinePosition 1Hydrogen side chain (minimal steric bulk)Enhanced molecular flexibility and protease accessibility
GlycinePosition 2Hydrogen side chain (minimal steric bulk)Maintains backbone conformation optimal for cleavage
Phenylalanine (L-configuration)Position 3Aromatic hydrophobic side chainSpecific enzyme recognition and binding efficiency

The hydrophobic moment of the phenylalanine residue also contributes significantly to the overall conjugate's pharmacokinetic behavior by facilitating controlled membrane partitioning. This hydrophobicity is carefully balanced by the hydrophilic glycine residues, preventing excessive aggregation during circulation while enabling efficient membrane penetration upon cellular internalization [4] [8]. The compact molecular dimensions of the tripeptide backbone (approximately 10-12Å in extended conformation) represent an optimal size for linker design – sufficiently large to incorporate protease specificity yet compact enough to avoid immunogenicity concerns associated with larger peptide linkers.

The strategic incorporation of the OtBu-protected C-terminus extends beyond synthetic convenience, significantly influencing the charge characteristics during systemic circulation. The esterification maintains a neutral charge state at physiological pH, reducing nonspecific interactions with serum proteins and extracellular matrices that commonly accelerate clearance of negatively charged linkers [1] [2]. This molecular design consideration contributes significantly to the extended plasma half-life observed with Fmoc-Gly-Gly-Phe-OtBu-based conjugates compared to their carboxylic acid-containing counterparts (Fmoc-Gly-Gly-Phe-OH), demonstrating the holistic approach to linker optimization embodied in this compound [3] [4].

Properties

Product Name

Fmoc-Gly-Gly-Phe-OtBu

IUPAC Name

tert-butyl (2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate

Molecular Formula

C32H35N3O6

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)/t27-/m0/s1

InChI Key

XQLGBXCTOOARCT-MHZLTWQESA-N

SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Solubility

not available

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.